

# Application Note: Lurasidone Metabolite ID-14283 as a Reference Standard in Bioanalysis

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## Compound of Interest

Compound Name:	Lurasidone Metabolite 14283 hydrochloride
Cat. No.:	B602669

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## Introduction

Lurasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar depression.<sup>[1]</sup> Its therapeutic action is primarily due to the parent drug, but it is extensively metabolized in the liver, mainly by the cytochrome P450 enzyme CYP3A4, into several metabolites.<sup>[2][1]</sup> One of the major active metabolites is ID-14283, which contributes to the overall pharmacological effect of lurasidone.<sup>[2]</sup> Accurate quantification of both lurasidone and its active metabolite ID-14283 in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note provides a detailed protocol for the simultaneous determination of lurasidone and ID-14283 in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, highlighting the use of Lurasidone Metabolite ID-14283 as a reference standard.

## Bioanalytical Method: LC-MS/MS

A sensitive, selective, and rapid LC-MS/MS assay has been developed for the simultaneous quantification of lurasidone and its active metabolite, ID-14283, in human plasma.<sup>[3]</sup> This method utilizes corresponding isotope-labeled compounds as internal standards to ensure high accuracy and precision.<sup>[3]</sup>

## Experimental Workflow

The following diagram illustrates the overall workflow for the bioanalysis of lurasidone and its metabolite ID-14283 in human plasma.



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Caption: Bioanalytical workflow for Lurasidone and ID-14283.

## Experimental Protocols

### Preparation of Stock and Working Solutions

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of lurasidone, ID-14283, and their respective deuterated internal standards (e.g., Lurasidone-d8, ID-14283-d8) in methanol.
- Working Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water (1:1, v/v) to create working solutions for calibration curve standards and quality control samples.

### Sample Preparation: Liquid-Liquid Extraction

- Pipette 100 µL of human plasma into a pre-labeled microcentrifuge tube.
- Add 25 µL of the internal standard working solution (containing both Lurasidone-d8 and ID-14283-d8).
- Vortex the mixture for 30 seconds.
- Add 1.0 mL of tert-butyl methyl ether as the extraction solvent.
- Vortex the mixture for 10 minutes.

- Centrifuge at 10,000 rpm for 5 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the dried residue with 200 µL of the mobile phase.
- Vortex for 30 seconds and transfer to an autosampler vial for analysis.

## LC-MS/MS Instrumentation and Conditions

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of delivering a stable flow rate.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Chromatographic Column: A C18 analytical column (e.g., 50 x 4.6 mm, 5 µm).
- Mobile Phase: A mixture of 5 mM ammonium acetate (pH 5.0) and acetonitrile (15:85, v/v).[\[3\]](#)
- Flow Rate: 1.00 mL/min.[\[3\]](#)
- Injection Volume: 10 µL.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for each analyte and internal standard should be optimized.

## Data Presentation

The performance of the bioanalytical method is summarized in the tables below.

### Table 1: Calibration Curve and Linearity

Analyte	Concentration Range (ng/mL)	Correlation Coefficient ( $r^2$ )
Lurasidone	0.25 - 100	> 0.99
ID-14283	0.10 - 14.1	> 0.99

Data adapted from a validated LC-MS/MS method.[\[3\]](#)

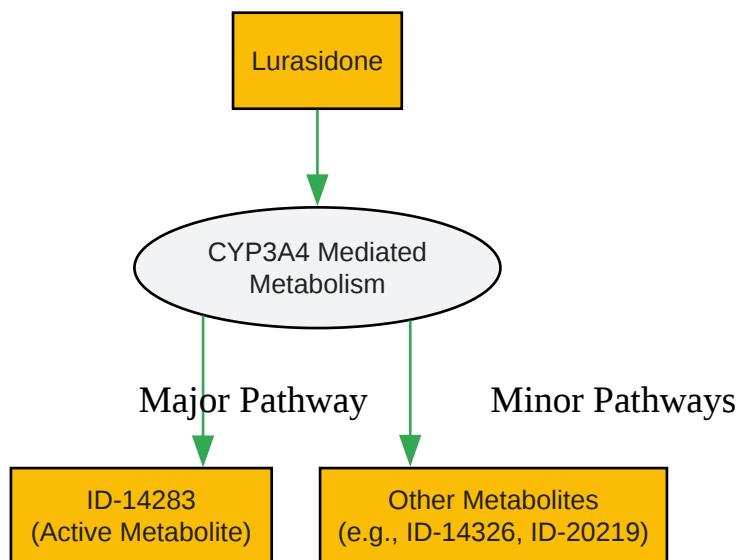
**Table 2: Precision and Accuracy**

Analyte	QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
Lurasidone	LLOQ	0.25	≤ 5.0	≤ 6.0	95.0 - 105.0
LQC	0.75	≤ 4.0	≤ 5.0	96.0 - 104.0	
MQC	50.0	≤ 3.0	≤ 4.0	97.0 - 103.0	
HQC	80.0	≤ 3.0	≤ 4.0	98.0 - 102.0	
ID-14283	LLOQ	0.10	≤ 6.0	≤ 7.0	94.0 - 106.0
LQC	0.30	≤ 5.0	≤ 6.0	95.0 - 105.0	
MQC	7.0	≤ 4.0	≤ 5.0	96.0 - 104.0	
HQC	12.0	≤ 4.0	≤ 5.0	97.0 - 103.0	

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control. Data represents typical acceptance criteria for bioanalytical method validation.

## Signaling Pathways and Logical Relationships

The metabolism of lurasidone to its active metabolite ID-14283 is a key pharmacological pathway. The following diagram illustrates this metabolic relationship.



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Caption: Metabolic pathway of Lurasidone.

## Conclusion

The use of Lurasidone Metabolite ID-14283 as a reference standard is essential for the accurate and reliable quantification of this active metabolite in biological samples. The detailed LC-MS/MS protocol provided in this application note offers a robust method for pharmacokinetic and other clinical studies involving lurasidone. The availability of deuterated internal standards for both lurasidone and ID-14283 further enhances the precision and accuracy of the bioanalytical method.<sup>[4][5]</sup> This enables a comprehensive understanding of the disposition of lurasidone and its contribution to the overall clinical effect.

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